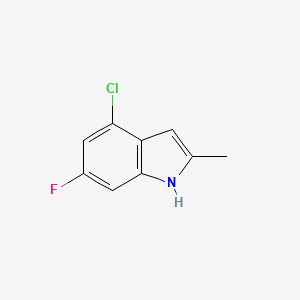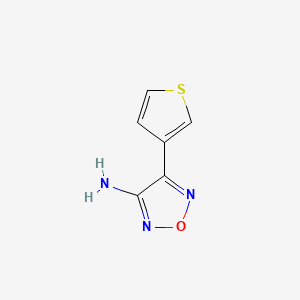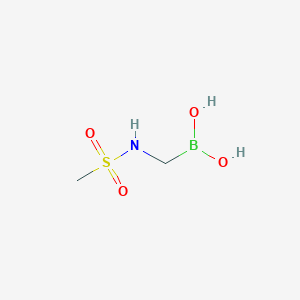
(Methylsulfonamidomethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(methanesulfonamidomethyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a methanesulfonamidomethyl moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (methanesulfonamidomethyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent with a boric ester such as B(Oi-Pr)3 or B(OMe)3 . This reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids, including (methanesulfonamidomethyl)boronic acid, often involves the dehydration of boric acid with alcohols to form borate esters, which are then further processed to yield the desired boronic acid . This method is advantageous due to its scalability and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions
(methanesulfonamidomethyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The Suzuki-Miyaura coupling typically employs palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield boronic esters or borates .
Scientific Research Applications
(methanesulfonamidomethyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (methanesulfonamidomethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is exploited in various biochemical applications, such as enzyme inhibition and molecular recognition . The boronic acid group can interact with specific molecular targets, leading to the modulation of biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
- Arylboronic acids
Uniqueness
(methanesulfonamidomethyl)boronic acid is unique due to the presence of the methanesulfonamidomethyl group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This structural feature enhances its utility in specific applications, such as in the development of biochemical tools and therapeutic agents .
Conclusion
(methanesulfonamidomethyl)boronic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C2H8BNO4S |
|---|---|
Molecular Weight |
152.97 g/mol |
IUPAC Name |
methanesulfonamidomethylboronic acid |
InChI |
InChI=1S/C2H8BNO4S/c1-9(7,8)4-2-3(5)6/h4-6H,2H2,1H3 |
InChI Key |
KWSHBBHFFIUNKT-UHFFFAOYSA-N |
Canonical SMILES |
B(CNS(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


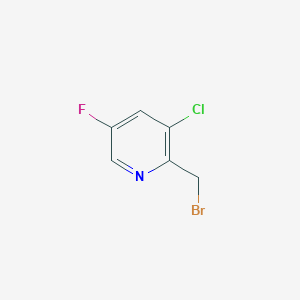
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
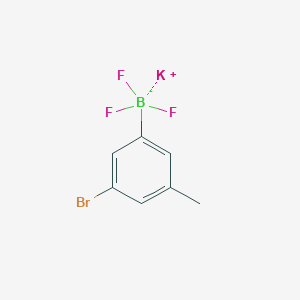
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
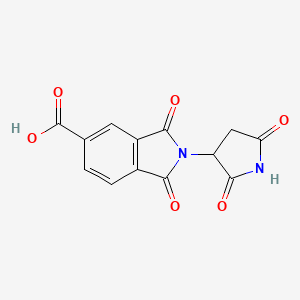
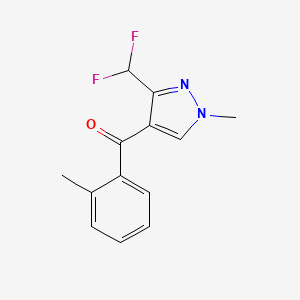
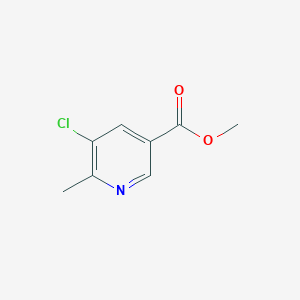
![N-[3-(bromomethyl)-3-[(tert-butyldimethylsilyl)oxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13460720.png)
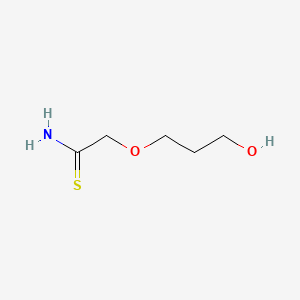
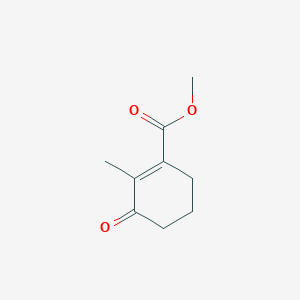
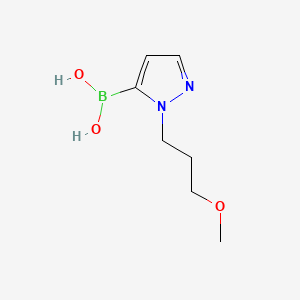
![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)
